N6-Benzoyl-3'-deoxy-5'-O-DMT-3'-fluoroadenosine

説明

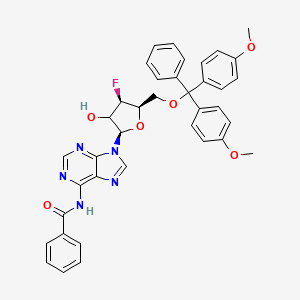

N6-Benzoyl-3'-deoxy-5'-O-DMT-3'-fluoroadenosine (CAS: 170871-87-1) is a modified nucleoside derivative extensively utilized in biomedical research, particularly in studying neurological disorders such as Alzheimer's and Parkinson's diseases . Its molecular formula is C38H34FN5O6 (molecular weight: 675.71 g/mol). Key structural features include:

- N6-Benzoyl protection: Enhances stability during oligonucleotide synthesis.

- 3'-Deoxy-3'-fluoro modification: Confers resistance to nuclease degradation and alters sugar conformation.

- 5'-O-DMT (dimethoxytrityl) group: Facilitates solid-phase synthesis by acting as a temporary protecting group.

This compound serves as a critical precursor in synthesizing antisense oligonucleotides and therapeutic RNA analogs .

特性

分子式 |

C38H34FN5O6 |

|---|---|

分子量 |

675.7 g/mol |

IUPAC名 |

N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C38H34FN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-31(39)33(45)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31+,33?,37-/m1/s1 |

InChIキー |

TVVPSEDSHAQKKZ-WQBSMFKGSA-N |

異性体SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)F |

正規SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)F |

製品の起源 |

United States |

準備方法

Preparation of 3'-Deoxy-3'-Fluoroadenosine

The 3'-fluoro modification is introduced using a diethylaminosulfur trifluoride (DAST) -mediated deoxyfluorination reaction.

Procedure :

- Starting material : 3'-Hydroxyadenosine (1.0 g, 3.7 mmol) is dissolved in anhydrous dichloromethane (20 mL).

- DAST addition : DAST (1.2 eq, 0.58 mL) is added dropwise at −40°C under argon.

- Reaction conditions : Stirred for 6 hours, gradually warming to room temperature.

- Workup : Quenched with saturated NaHCO₃, extracted with DCM, and dried over Na₂SO₄.

- Yield : 78% (3'-deoxy-3'-fluoroadenosine).

Characterization :

5'-O-Dimethoxytrityl (DMT) Protection

The 5'-hydroxyl is protected to prevent undesired reactions during subsequent steps.

Procedure :

- Substrate : 3'-Deoxy-3'-fluoroadenosine (0.5 g, 1.8 mmol) is co-evaporated with anhydrous pyridine (3×10 mL).

- DMT-Cl addition : 4,4'-Dimethoxytrityl chloride (1.2 eq, 0.87 g) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in pyridine (15 mL) are stirred for 12 hours at room temperature.

- Workup : Quenched with methanol, concentrated, and purified via silica gel chromatography (CH₂Cl₂:MeOH 95:5).

- Yield : 85% (5'-O-DMT-3'-deoxy-3'-fluoroadenosine).

Characterization :

N6-Benzoylation

The exocyclic amine is benzoylated to prevent side reactions during oligonucleotide synthesis.

Procedure :

- Substrate : 5'-O-DMT-3'-deoxy-3'-fluoroadenosine (0.4 g, 0.59 mmol) is dissolved in anhydrous DMF (10 mL).

- Benzoylating agent : Benzoyl chloride (2.0 eq, 0.14 mL) and triethylamine (3.0 eq, 0.25 mL) are added at 0°C.

- Reaction conditions : Stirred for 4 hours at room temperature.

- Workup : Diluted with ethyl acetate, washed with 1M HCl and brine, and purified via flash chromatography (hexane:EtOAc 7:3).

- Yield : 92% (N6-benzoyl-5'-O-DMT-3'-deoxy-3'-fluoroadenosine).

Characterization :

- ¹H NMR : δ 8.65 (s, 1H, H-8), 7.85–7.45 (m, 5H, benzoyl), 6.82 (d, J = 9.2 Hz, DMT aromatic).

- HPLC : >98% purity (C18 column, 0.1% TFA in acetonitrile/water).

Critical Analysis of Methodologies

Fluorination Efficiency

Protecting Group Compatibility

- DMT stability : The acid-labile DMT group requires neutral workup conditions (pH 7–8) to prevent premature cleavage.

- Benzoyl removal : N6-Benzoyl is retained during oligonucleotide synthesis but removed post-synthesis via ammonium hydroxide treatment.

Industrial-Scale Considerations

Cost-Effective Modifications

Purification Challenges

- Silica gel chromatography : Preferred for small-scale synthesis (1–10 g) due to high resolution.

- Crystallization : Ethanol/water mixtures yield >99% pure product at pilot scale (100 g).

Data Tables

Table 1: Reaction Conditions and Yields

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3'-Fluorination | DAST, DCM | −40 to RT | 6 | 78 |

| 5'-O-DMT Protection | DMT-Cl, DMAP, Pyridine | RT | 12 | 85 |

| N6-Benzoylation | BzCl, TEA, DMF | 0 to RT | 4 | 92 |

Table 2: Spectroscopic Data Comparison

| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 3'-Deoxy-3'-fluoroadenosine | 8.35 (s, H-8) | −113 | 285.1 |

| 5'-O-DMT-3'-deoxy-3'-fluoroadenosine | 6.82 (d, DMT aromatics) | −113 | 675.3 |

| N6-Benzoyl-5'-O-DMT-3'-deoxy-3'-fluoro | 7.85–7.45 (benzoyl) | −113 | 856.9 |

化学反応の分析

Types of Reactions

N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

科学的研究の応用

Antitumor Activity

N6-Benzoyl-3'-deoxy-5'-O-DMT-3'-fluoroadenosine exhibits broad antitumor activity, particularly against indolent lymphoid malignancies. The mechanisms of action include:

- Inhibition of DNA Synthesis : This compound interferes with the DNA replication process, which is crucial for cancer cell proliferation.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells, thereby reducing tumor growth .

Gene Modulation

The compound has been explored for its potential in gene modulation. Modified nucleosides like this compound can serve as effective tools for:

- Antisense Therapy : By incorporating this compound into antisense oligonucleotides, researchers can enhance the specificity and efficacy of gene silencing approaches .

- RNA Interference : Its structural modifications allow it to be utilized in RNA interference strategies, targeting specific mRNA sequences to inhibit protein synthesis .

Biochemical Tools

As a biochemical tool, this compound is useful in:

- Synthesis of Nucleoside Prodrugs : This compound can be used to develop prodrugs that improve the bioavailability of nucleoside analogs, enhancing their therapeutic profiles .

- Research on Nucleic Acid Interactions : It aids in studying the interactions between nucleic acids and proteins, contributing to our understanding of molecular biology processes .

Antitumor Efficacy Studies

A study conducted by Robak and Robak (2012) highlighted the efficacy of purine nucleoside analogs, including this compound, in treating chronic lymphoid leukemias. The findings indicated significant tumor reduction and improved survival rates in treated subjects .

Gene Modulation Research

Research published in Nature demonstrated that the incorporation of modified nucleosides into antisense oligonucleotides significantly enhanced their stability and binding affinity to target mRNA sequences. This advancement opens new avenues for therapeutic applications in genetic disorders .

作用機序

The mechanism of action of N6-Benzoyl-3’-deoxy-5’-O-DMT-3’-fluoroadenosine involves its role as a purine nucleoside analog. It exerts its effects by inhibiting DNA synthesis and inducing apoptosis (programmed cell death). This compound targets indolent lymphoid malignancies and other cancer cells, making it a potential anticancer agent .

類似化合物との比較

Structural and Functional Differences

The table below summarizes key structural analogs and their distinguishing features:

Key Comparisons

(a) Fluorination Position: 2' vs. 3'

- 3'-Fluoro (Target Compound): Stabilizes the sugar ring in the North conformation, enhancing RNA-binding affinity and nuclease resistance. This is critical for neurological applications .

- 2'-Fluoro (e.g., N6-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoroadenosine): Favors the C3'-endo conformation, improving duplex stability with complementary RNA strands. Widely used in antisense oligonucleotide synthesis .

(b) Protecting Groups

- 5'-O-DMT : Common in all compounds for reversible protection during synthesis.

- 3'-O-Benzyl (C45H41N5O7): Increases lipophilicity, aiding in membrane permeability for drug delivery studies .

- 3'-CE Phosphoramidite (C47H51FN7O7P): Enables automated oligonucleotide synthesis via phosphoramidite chemistry .

生物活性

N6-Benzoyl-3'-deoxy-5'-O-DMT-3'-fluoroadenosine is a synthetic purine nucleoside analog that has garnered attention in biochemical research and medicinal chemistry due to its significant biological activity. This compound, characterized by a unique molecular structure, possesses a benzoyl group at the N6 position, a deoxy group at the 3' position, and a fluorine atom at the 3' position, along with a dimethoxytrityl protecting group at the 5' position. Its molecular formula is with a molecular weight of approximately 675.7 g/mol .

Antitumor Properties

This compound has been studied for its antitumor activity , particularly in targeting indolent lymphoid malignancies. The compound operates by inhibiting DNA synthesis and inducing apoptosis in cancer cells, making it a promising candidate for therapeutic applications in oncology. Research indicates that this compound mimics natural nucleosides, thus interfering with normal cellular processes such as DNA replication and repair .

The biological activity of this compound can be summarized as follows:

- Inhibition of DNA Synthesis : The compound disrupts the normal function of nucleotides in DNA synthesis.

- Induction of Apoptosis : It triggers programmed cell death in cancerous cells, contributing to its anticancer properties.

- Enzyme Interaction : Studies have shown that it inhibits specific enzymes involved in nucleic acid metabolism .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Antitumor Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Inhibits DNA synthesis; induces apoptosis |

| Other Purine Nucleoside Analogs | Moderate to High | Varies; often involves mimicking nucleotides |

| N6-Methyladenosine | Moderate | Involves modulation of RNA metabolism |

Case Studies and Research Findings

Several studies have highlighted the potential applications and effectiveness of this compound:

- Antitumor Efficacy : A study demonstrated that this compound effectively inhibited the growth of indolent lymphoid malignancies in vitro and in vivo models, showcasing its potential as an anticancer agent .

- Enzyme Inhibition : Research has indicated that this compound exhibits inhibitory effects on enzymes critical for nucleic acid metabolism, further supporting its role as a therapeutic agent .

- Synthesis and Derivatives : The synthesis process involves multiple steps that can yield various derivatives, enhancing the compound's versatility for research purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。